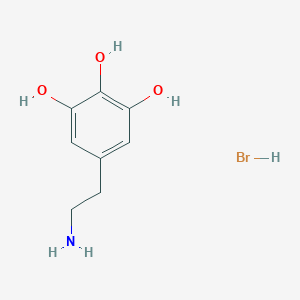
5-(2-Aminoethyl)benzene-1,2,3-triol,hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide (1:1) is a chemical compound with the molecular formula C8H12BrNO3. It is a derivative of benzenetriol, where one of the hydroxyl groups is substituted with a 2-aminoethyl group, and it forms a hydrobromide salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3-benzenetriol.
Substitution Reaction: The hydroxyl group at the 5-position is substituted with a 2-aminoethyl group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine and a suitable leaving group.
Formation of Hydrobromide Salt: The resulting compound is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted benzenetriol derivatives.
Applications De Recherche Scientifique
1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Benzenetriol: Lacks the 2-aminoethyl group and hydrobromide salt.
1,2,4-Benzenetriol: Different substitution pattern on the benzene ring.
2-Aminoethylbenzenetriol: Similar structure but without the hydrobromide salt.
Uniqueness
1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide is unique due to the presence of both the 2-aminoethyl group and the hydrobromide salt. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
20555-57-1 |
|---|---|
Formule moléculaire |
C8H12BrNO3 |
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
5-(2-aminoethyl)benzene-1,2,3-triol;hydrobromide |
InChI |
InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-6(10)8(12)7(11)4-5;/h3-4,10-12H,1-2,9H2;1H |
Clé InChI |
VPLWEZKNOMJHGX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)CCN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


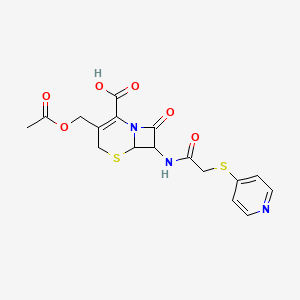
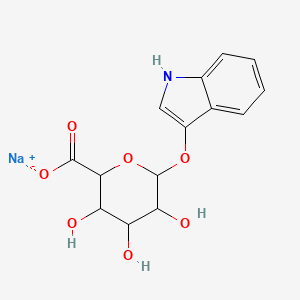
![(3b,12b)-3-[(2-O-b-D-Glucopyranosyl-b-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 6-O-(b-D-glucopyranosyl)-b-D-glucopyranoside](/img/structure/B13393278.png)
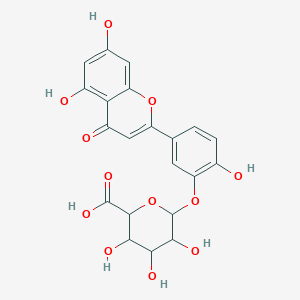
![2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393282.png)
![N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide](/img/structure/B13393283.png)
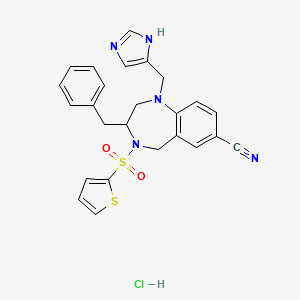
![Mercurius cyanatus [hpus]](/img/structure/B13393300.png)
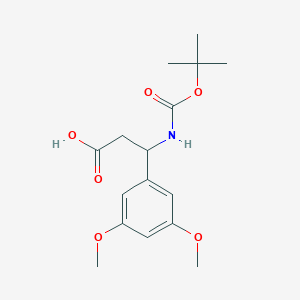
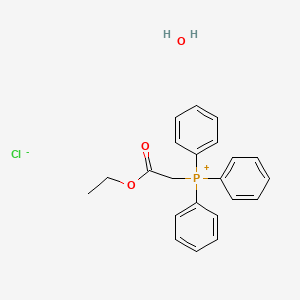
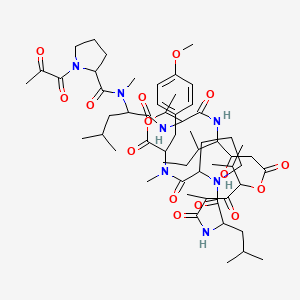
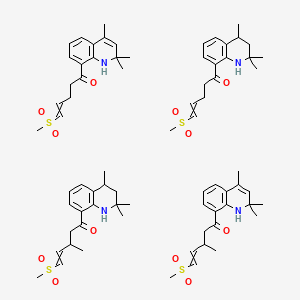
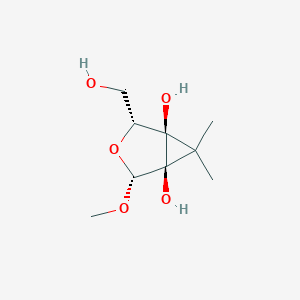
![(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)
